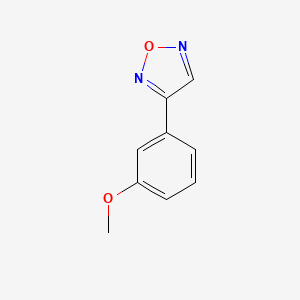

3-(3-Methoxyphenyl)-1,2,5-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-1,2,5-oxadiazole |

InChI |

InChI=1S/C9H8N2O2/c1-12-8-4-2-3-7(5-8)9-6-10-13-11-9/h2-6H,1H3 |

InChI Key |

VTZOEHSJNMCQJS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NON=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Methoxyphenyl 1,2,5 Oxadiazole and Its Analogues

Established Synthetic Pathways to 1,2,5-Oxadiazole Ring Systems

The construction of the 1,2,5-oxadiazole ring is a cornerstone of synthetic organic chemistry, with several well-established methods at the disposal of researchers. These pathways typically involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions.

Cyclization Reactions from Precursors (e.g., Amidoximes, Nitrile Oxides)

The most prevalent and versatile method for the synthesis of 3-substituted-1,2,5-oxadiazoles is the cyclodehydration of α-amino oximes or the dimerization of nitrile oxides. Amidoximes, readily prepared from the corresponding nitriles and hydroxylamine (B1172632), serve as crucial intermediates. The cyclization of amidoximes to form the 1,2,5-oxadiazole ring can be achieved using a variety of dehydrating agents.

Commonly employed cyclodehydration reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA). nih.gov These reagents facilitate the removal of a water molecule from the amidoxime (B1450833), leading to the formation of the stable five-membered heterocyclic ring. For instance, the synthesis of 3-(3-Methoxyphenyl)-1,2,5-oxadiazole would typically proceed via the preparation of 3-methoxybenzaldehyde (B106831) amidoxime from 3-methoxybenzonitrile, followed by cyclodehydration.

Nitrile oxides, generated in situ from sources like hydroximoyl chlorides or nitrolic acids, can also undergo [3+2] cycloaddition reactions to furnish the 1,2,5-oxadiazole scaffold. However, for the synthesis of symmetrically substituted or single-substituent 1,2,5-oxadiazoles, the amidoxime cyclization route is generally more direct.

Strategic One-Pot Synthetic Procedures for Oxadiazole Scaffold Assembly

To enhance synthetic efficiency and reduce the number of isolation and purification steps, one-pot procedures for the assembly of the 1,2,5-oxadiazole ring have been developed. These strategies often involve the in situ formation of the amidoxime intermediate followed by its immediate cyclization. For example, a one-pot reaction of an aryl nitrile with hydroxylamine in the presence of a suitable catalyst and a dehydrating agent can directly yield the corresponding 3-aryl-1,2,5-oxadiazole. Such approaches are highly desirable from a process chemistry perspective, offering advantages in terms of time, cost, and waste reduction.

Development of Novel and Optimized Synthetic Routes for this compound

While established methods provide reliable access to this compound, ongoing research focuses on developing more sustainable, efficient, and versatile synthetic routes. These efforts are driven by the principles of green chemistry and the desire for milder reaction conditions with broader functional group tolerance.

Exploration of Catalyst-Free Approaches and Green Chemistry Principles

In line with the growing emphasis on environmentally benign synthesis, catalyst-free methods for the preparation of 1,2,5-oxadiazoles are being explored. These reactions often rely on thermal or microwave-assisted conditions to promote cyclization without the need for external catalysts, which can be toxic or require removal from the final product. The use of greener solvents, such as water or ethanol, and minimizing the generation of hazardous byproducts are key tenets of this approach. For the synthesis of this compound, developing a catalyst-free cyclodehydration of 3-methoxybenzaldehyde amidoxime under benign conditions represents a significant advancement.

Application of Modern Synthetic Techniques (e.g., Photoredox Catalysis, Microwave Irradiation)

Modern synthetic techniques have been instrumental in optimizing the synthesis of heterocyclic compounds. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of oxadiazoles (B1248032). jocpr.comnih.gov The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times for the cyclodehydration of amidoximes compared to conventional heating methods. jocpr.com

Photoredox catalysis, utilizing visible light to drive chemical transformations, offers a mild and efficient alternative for the synthesis of various heterocycles. While its application to the direct synthesis of 1,2,5-oxadiazoles is an emerging area, the generation of nitrile oxides under photoredox conditions for subsequent cycloadditions presents a promising avenue for the construction of the 1,2,5-oxadiazole ring. rsc.org

Design and Synthesis of Functionalized this compound Derivatives and Analogues

The this compound core serves as a versatile template for the design and synthesis of a wide array of functionalized derivatives and analogues. By introducing various substituents on the phenyl ring or at the 5-position of the oxadiazole ring, the physicochemical and biological properties of the parent compound can be fine-tuned.

The synthesis of these analogues often involves the use of appropriately substituted starting materials. For example, derivatives with different substituents on the phenyl ring can be prepared from the corresponding substituted benzonitriles. Functionalization at the 5-position of the 1,2,5-oxadiazole ring can be more challenging and may require multi-step synthetic sequences.

The following table provides a representative, though not exhaustive, overview of synthetic approaches to the 1,2,5-oxadiazole scaffold, which are applicable to the synthesis of this compound and its derivatives.

| Synthetic Approach | Precursor(s) | Key Reagents/Conditions | Advantages | Disadvantages |

| Amidoxime Cyclodehydration | Aryl/Alkyl Amidoximes | POCl₃, SOCl₂, PPA, Acetic Anhydride | High yields, readily available precursors | Harsh reagents, high temperatures may be required |

| Nitrile Oxide Dimerization | Hydroximoyl Halides, Nitrolic Acids | Base | Mild conditions | Can lead to mixtures of products |

| One-Pot Synthesis | Nitriles, Hydroxylamine | Dehydrating agent in the same pot | Increased efficiency, reduced workup | Optimization of conditions can be challenging |

| Microwave-Assisted Synthesis | Amidoximes | Microwave irradiation | Rapid reaction times, improved yields | Specialized equipment required |

| Catalyst-Free Synthesis | Amidoximes | Thermal conditions | Avoids catalyst contamination | May require high temperatures |

| Photoredox Catalysis | Hydroxyimino acids | Photocatalyst, light, oxidant | Mild conditions, high functional group tolerance | Emerging technology for this specific scaffold |

The continued development of advanced synthetic methodologies will undoubtedly facilitate the exploration of the chemical space around this compound, leading to the discovery of new compounds with enhanced properties and potential applications.

Modification of the Methoxyphenyl Moiety for Electronic and Steric Influence

Research into related heterocyclic systems has demonstrated that strategic substitution on the phenyl ring is a key method for tuning molecular activity. For instance, in a series of 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole hybrids, structure-activity relationship (SAR) analysis revealed that derivatives with electron-withdrawing groups, such as nitro (NO₂) and fluorine (F), exhibited notable biological activity. nih.govresearchgate.net Specifically, a compound featuring a 4-nitro substituent on the terminal phenyl ring (connected to the oxadiazole) and a 4-methyl group on the benzyl (B1604629) ring (connected to the triazole) showed the highest potency in its class. researchgate.net

This principle of using electron-withdrawing groups to enhance desired properties is a common strategy. The electron-withdrawing effect of the 1,2,4-oxadiazole (B8745197) ring, a related isomer, is more effectively transmitted through its C-5 position. nih.gov While the user's compound of interest is a 1,2,5-oxadiazole, the general concept of electronic modulation via phenyl ring substitution remains a cornerstone of analogue synthesis. Modifications can range from simple halogenation to the introduction of more complex functional groups, each imparting distinct electronic and steric profiles.

| Substituent (R') | Position | Electronic Effect | Example Compound Class | Reference |

|---|---|---|---|---|

| -F | para | Electron-withdrawing | 1,2,3-Triazole-methoxyphenyl-1,3,4-oxadiazole | nih.govresearchgate.net |

| -NO₂ | para | Strongly Electron-withdrawing | 1,2,3-Triazole-methoxyphenyl-1,3,4-oxadiazole | nih.govresearchgate.net |

| -OCH₃ | para | Electron-donating | 2-Arylamino-5-aryl-1,3,4-thiadiazole | nih.gov |

| -H | - | Neutral | 1,2,3-Triazole-methoxyphenyl-1,3,4-oxadiazole | nih.gov |

Strategic Substitutions on the 1,2,5-Oxadiazole Ring for Tunable Reactivity

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is not merely a static core; its reactivity can be tuned through direct substitution. The inherent electron-withdrawing nature of the heterocycle makes it susceptible to certain transformations, allowing for the introduction of functional groups that can alter its chemical behavior. researchgate.net

One powerful strategy for functionalizing the ring involves the use of diazonium salts. Amino-1,2,5-oxadiazoles can be converted into the corresponding diazonium salts, which are reactive intermediates. researchgate.net These salts can then undergo various transformations, such as azo coupling reactions with CH-acids, to introduce new substituents onto the heterocyclic core. researchgate.net This approach opens new pathways for creating diverse analogues that would be difficult to access through other means. researchgate.net

Another key method involves the nucleophilic substitution of leaving groups attached to the oxadiazole ring. For example, in the related 1,2,5-oxadiazole 2-oxides (furoxans), nitro and arylsulfonyl groups can be displaced by nucleophiles, providing a direct route to functionalized products. researchgate.net The reactivity of the 1,2,4-oxadiazole isomer, which is characterized by electrophilic carbon atoms and a nucleophilic nitrogen atom, further illustrates the principle that the ring's heteroatoms create a unique reactive landscape. chim.it Although structurally different, the underlying concept of leveraging the electronic properties of the ring for strategic substitution is a shared feature among oxadiazole isomers. Such modifications are essential for fine-tuning the molecule's reactivity for specific applications. researchgate.netosi.lv

| Precursor Group | Reaction Type | Resulting Functionalization | Reference |

|---|---|---|---|

| Amino (-NH₂) | Diazotization / Azo Coupling | Azo derivatives (-N=N-R) | researchgate.net |

| Nitro (-NO₂) | Nucleophilic Substitution | Substitution with various nucleophiles | researchgate.net |

| Arylsulfonyl (-SO₂Ar) | Nucleophilic Substitution | Substitution with various nucleophiles | researchgate.net |

Hybrid Molecule Construction Incorporating the Oxadiazole Scaffold

The development of hybrid compounds, where two or more distinct pharmacophoric units are combined into a single molecule, is a prominent strategy in chemical synthesis. rsc.orgnih.gov The this compound scaffold is an attractive building block for constructing such hybrid molecules due to its stable heterocyclic core and versatile handles for chemical modification.

A common approach involves linking the oxadiazole moiety to other heterocyclic systems. For example, synthetic strategies have been developed to create hybrids combining 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings, linked via a flexible thioethyl chain. nih.gov Another successful hybridization strategy involves connecting an oxadiazole core to a 1,2,3-triazole ring. japsonline.com In one study, 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives were synthesized, demonstrating the successful fusion of these two important heterocyclic systems. nih.govresearchgate.net

The construction of these hybrids often involves multi-step synthetic sequences. For instance, a 1,3,4-oxadiazole ring can be formed through the cyclization of an appropriate hydrazide precursor, which itself can be attached to another molecular scaffold. nih.gov This modular approach allows for the systematic combination of different biologically relevant motifs. The oxadiazole ring is often used as a bioisosteric replacement for ester and amide groups, which can improve the metabolic stability of the resulting hybrid molecule. nih.gov This approach has been used to link oxadiazoles to a variety of structures, including imidazopyrazines and even complex natural products like penicillin, to generate novel chemical entities. nih.govrsc.org

Comprehensive Spectroscopic and Advanced Structural Elucidation of 3 3 Methoxyphenyl 1,2,5 Oxadiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H, ¹³C, or other NMR data for 3-(3-Methoxyphenyl)-1,2,5-oxadiazole is available in the reviewed literature.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Characterization

No specific 2D NMR experimental data (COSY, HSQC, HMBC) for this compound has been found.

¹⁵N and ¹⁷O NMR for Heteroatom Environment Analysis

No specific ¹⁵N or ¹⁷O NMR data for this compound is available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

No HRMS data or detailed fragmentation analysis for this compound has been published in the searched sources.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

No experimental FT-IR or Raman spectra for this compound are available.

Characteristic Group Frequencies and Vibrational Mode Assignments

Without experimental spectra, a valid assignment of vibrational modes cannot be performed.

Conformational Insights from Vibrational Analysis

Conformational analysis based on vibrational spectroscopy is not possible without the relevant experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

Detailed experimental data on the UV-Vis absorption maxima (λmax), molar absorptivity (ε), and electronic transitions (e.g., π→π, n→π) for this compound are not available in the reviewed literature.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure

A published single-crystal X-ray diffraction study for this compound, which would provide definitive three-dimensional structural data, could not be found.

Precise Bond Lengths, Bond Angles, and Dihedral Angle Determinations

Without a crystallographic study, precise, experimentally determined bond lengths, bond angles, and dihedral angles for this compound cannot be reported.

Analysis of Intermolecular Interactions and Crystal Packing Architectures

Information regarding the intermolecular interactions (such as hydrogen bonding, π-π stacking, or van der Waals forces) and the crystal packing architecture of this compound is contingent on SCXRD analysis, which is not currently available.

Despite a comprehensive search for scientific literature, detailed theoretical and computational studies focusing specifically on the compound This compound are not available in the public domain. The required data for a thorough analysis of its electronic properties, dynamic behavior, and structure-activity relationships as per the requested outline could not be located.

General computational methodologies such as Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Activity Relationship (QSAR) are widely applied to various oxadiazole derivatives and other heterocyclic systems. mdpi.comsciepub.comnih.gov However, published research presenting specific results—such as Frontier Molecular Orbital energies, Molecular Electrostatic Potential maps, Natural Bond Orbital analysis, conformational dynamics, or predictive QSAR models—for this compound is absent from the available resources.

Studies on related but structurally distinct molecules, including other isomers like 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, or compounds containing a methoxyphenyl group attached to different heterocyclic cores, do exist. acu.edu.innih.govmdpi.com These investigations highlight the utility of computational chemistry in understanding molecular properties and predicting biological activity. rsc.orgmdpi.com However, due to the strict requirement to focus solely on this compound, the findings from these related studies cannot be extrapolated to construct the specific article requested.

Therefore, it is not possible to generate the detailed, data-driven article as instructed without the foundational scientific research on the target compound.

Theoretical and Computational Chemistry Investigations of 3 3 Methoxyphenyl 1,2,5 Oxadiazole Systems

Advanced Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Pharmacophore Identification and Ligand-Based Drug Design Principles (Theoretical)

Currently, there are no specific, published pharmacophore models for 3-(3-Methoxyphenyl)-1,2,5-oxadiazole. A theoretical pharmacophore model for this compound would typically be generated from a set of active molecules containing this scaffold. The model would identify the essential three-dimensional arrangement of chemical features necessary for biological activity. These features often include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings.

For a molecule like this compound, a ligand-based pharmacophore model would likely highlight:

An aromatic ring feature corresponding to the 3-methoxyphenyl (B12655295) group.

One or more hydrogen bond acceptor features associated with the oxygen and nitrogen atoms of the 1,2,5-oxadiazole ring and the methoxy (B1213986) group's oxygen.

A hydrophobic feature associated with the phenyl ring.

Such a model would serve as a 3D query to screen virtual libraries for new compounds with potentially similar biological activity, guiding the design of novel derivatives.

Molecular Docking Studies for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. For this compound, this would involve simulating its interaction with the three-dimensional structure of a biologically relevant receptor. While studies on related oxadiazole derivatives have explored targets like EGFR and cyclooxygenase (COX) enzymes, specific docking studies for the 1,2,5-oxadiazole isomer are not available. ekb.egscispace.comrdd.edu.iq

If molecular docking studies were performed, they would yield predictions of binding affinity, often expressed as a docking score in kcal/mol. This score estimates the free energy of binding, with lower (more negative) values suggesting a more favorable interaction. The binding mode describes the specific conformation and orientation of the ligand within the receptor's active site.

For context, docking studies on various 1,3,4-oxadiazole (B1194373) derivatives against targets like EGFR have reported binding energies ranging from approximately -6.0 to -9.0 kcal/mol. ekb.egscispace.com A hypothetical docking of this compound would provide similar quantitative estimates and visualize how the methoxyphenyl group and the oxadiazole ring position themselves to maximize favorable interactions.

Table 1: Hypothetical Docking Data for this compound with Potential Receptors (Note: This table is illustrative as specific data is not available in the literature.)

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Predicted Binding Mode Highlights |

|---|---|---|

| Receptor A | - | Methoxy group oriented towards a polar pocket. |

| Receptor B | - | Oxadiazole ring forming hydrogen bonds. |

A critical output of molecular docking is the identification of specific amino acid residues within the target's binding site that interact with the ligand. These interactions are fundamental to the stability of the ligand-receptor complex.

Common types of interactions include:

Hydrogen Bonds: Often formed between the heteroatoms of the oxadiazole ring and polar amino acid residues like Serine, Threonine, or Glutamine.

Hydrophobic Interactions: Involving the phenyl ring of the ligand and nonpolar residues such as Leucine, Valine, and Phenylalanine.

Pi-Pi Stacking: Potential interactions between the aromatic phenyl ring and residues like Tyrosine, Tryptophan, or Histidine.

For example, studies on different methoxyphenyl-containing ligands have shown interactions with key residues such as Arg120 and Tyr355 in COX enzymes. rdd.edu.iqresearchgate.net A detailed docking analysis of this compound would provide a similar map of its specific interactions, which is essential for understanding its mechanism of action and for guiding future structural modifications to enhance potency and selectivity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Mechanistic Organic Chemistry Studies of 3 3 Methoxyphenyl 1,2,5 Oxadiazole Reactions

Elucidation of Reaction Mechanisms in the Synthesis of 1,2,5-Oxadiazoles

The formation of the 1,2,5-oxadiazole ring is a cornerstone of its chemistry, with several synthetic routes established. Mechanistic studies have focused on understanding the intermediates, transition states, and pathways that govern this heterocyclic ring's construction.

Investigation of Intermediates and Transition States

The most common and mechanistically studied synthesis of 1,2,5-oxadiazoles involves the cyclodehydration of α-dioximes. This transformation requires a dehydrating agent, such as thionyl chloride or succinic anhydride, to facilitate the ring closure. Computational studies, including Density Functional Theory (DFT), have been employed to model the reaction pathway. For instance, DFT calculations on the cyclization of dioximes have helped to propose rational mechanisms, suggesting that the process is initiated by the activation of one oxime hydroxyl group, followed by an intramolecular nucleophilic attack by the second oxime nitrogen. mdpi.com The transition state for this ring-closing step is a critical point in the reaction coordinate, leading to a cyclic intermediate that subsequently eliminates water to yield the aromatic 1,2,5-oxadiazole ring.

Another significant pathway involves the transformation of organic nitriles. Mechanistic proposals for this route suggest a complex series of reactions, often involving nitrogen-rich intermediates. researchgate.net For example, the synthesis can proceed through the formation of a furoxan (1,2,5-oxadiazole N-oxide) intermediate, which is subsequently deoxygenated. The formation of the furoxan itself often involves the dimerization of a nitrile oxide, an intermediate generated in situ. The stability and reactivity of these nitrile oxide intermediates are crucial for the success of the synthesis.

A summary of common synthetic precursors and proposed key intermediates is presented below.

| Starting Material | Key Proposed Intermediate(s) | Final Step |

| α-Dioxime | Activated mono-oxime, Cyclic dihydroxyamine | Dehydration |

| Organic Nitrile | Nitrile oxide dimer (furoxan) | Deoxygenation |

| α-Nitro-ketoxime | Cyclic nitronate | Elimination |

This table summarizes key intermediates proposed in the synthesis of the 1,2,5-oxadiazole ring based on common starting materials.

Kinetic Studies and Reaction Pathway Profiling

While detailed kinetic studies on the synthesis of specific compounds like 3-(3-methoxyphenyl)-1,2,5-oxadiazole are not extensively documented in the literature, kinetic analysis has been applied to the decomposition of 1,2,5-oxadiazoles. Gas-phase thermolysis studies have provided insight into the ring's stability and fragmentation pathways. umich.edu These decomposition studies often serve as an inverse model for the final steps of synthesis, providing data on the bond dissociation energies within the ring. The O(1)-N(2) bond is typically the weakest and the first to cleave under thermal stress. arkat-usa.orgnih.gov

Reaction pathway profiling using computational methods has become a powerful tool to supplement the lack of experimental kinetic data for synthesis. DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. researchgate.netnih.gov These profiles help to predict the feasibility of a proposed mechanism by calculating the activation energies for each step, including the formation of intermediates and transition states. For the cyclodehydration of dioximes, such profiling confirms a stepwise process involving hydroxyl activation, intramolecular cyclization, and final dehydration.

Intrinsic Reactivity of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is characterized as an electron-poor, π-excessive aromatic heterocycle. mdpi.com This electronic nature imparts a distinct reactivity profile, making it susceptible to certain types of transformations while being resistant to others.

Pathways for Electrophilic and Nucleophilic Transformations

Due to the strong electron-withdrawing effect of the two nitrogen atoms and the oxygen atom, the carbon atoms of the 1,2,5-oxadiazole ring are significantly electron-deficient. researchgate.net Consequently, the ring is generally deactivated towards electrophilic aromatic substitution. Electrophilic attack, if it occurs, is more likely to happen at a ring nitrogen atom (protonation) rather than at a carbon atom.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. While the aromaticity provides considerable stability, strong nucleophiles can react with 1,2,5-oxadiazoles, particularly if the ring is substituted with additional activating groups or if the reaction leads to a stable ring-opened product. For example, certain 1,2,5-oxadiazole derivatives have shown instability in strongly basic and nucleophilic media, leading to secondary transformations. nih.gov The primary sites for nucleophilic attack are the ring carbon atoms.

Cycloaddition Chemistry and Ring-Opening Reactions

The 1,2,5-oxadiazole ring can undergo characteristic ring-opening reactions, particularly under thermal or photochemical conditions. The most prominent of these is the thermal fragmentation, which involves the cleavage of the O(1)–N(2) and C(3)–C(4) bonds. arkat-usa.orgumich.edu This retro-[3+2] cycloaddition reaction generates a nitrile and a nitrile oxide as fragments. umich.eduumich.edu

This fragmentation is a synthetically useful method for generating highly reactive nitrile oxide intermediates, which can be trapped in situ by dipolarophiles (e.g., alkenes or alkynes) in 1,3-dipolar cycloaddition reactions to form new five-membered heterocycles like isoxazolines or isoxazoles. umich.edu The temperature required for this fragmentation can be lowered by fusing the oxadiazole to a strained ring system. umich.edu This reactivity underscores the inherent, albeit thermally latent, cycloaddition potential of the ring system.

A probable mechanism for the thermal decomposition of 1,2,5-oxadiazoles is the breaking of the ring's two bonds, which results in the formation of a nitrile product. nih.gov

Influence of the 3-Methoxyphenyl (B12655295) Substituent on Reaction Selectivity and Rate

The 3-methoxyphenyl group attached to the C3 position of the 1,2,5-oxadiazole ring exerts a significant electronic influence on the molecule's reactivity. The nature and position of the methoxy (B1213986) group on the phenyl ring are critical.

The methoxy group (-OCH₃) is generally considered an activating, electron-donating group via resonance (+R effect) and a deactivating, electron-withdrawing group via induction (-I effect). When placed at the meta position (position 3), the resonance effect on the point of attachment to the oxadiazole ring is minimized. Therefore, the electronic character of the 3-methoxyphenyl substituent is dominated by its inductive electron-withdrawing effect. mit.edu

This inductive withdrawal of electron density by the meta-methoxy group has several mechanistic consequences:

Effect on Ring Reactivity: The substituent further reduces the electron density of the already electron-poor 1,2,5-oxadiazole ring. This enhances the ring's susceptibility to nucleophilic attack at the carbon atoms. The rate of reactions involving a nucleophilic addition to the ring would be expected to increase compared to an unsubstituted phenyl analogue.

Effect on Thermal Stability: By withdrawing electron density, the substituent can influence the strength of the bonds within the oxadiazole ring. Theoretical studies on substituted heterocycles often show a correlation between substituent electronic effects and thermal stability. researchgate.net The inductively withdrawing 3-methoxyphenyl group would likely modulate the energy required for the thermal fragmentation into nitrile and nitrile oxide fragments.

Selectivity in Ring Fragmentation: In the thermal ring-opening of this compound, two pairs of fragments are theoretically possible. However, the fragmentation pathway is dictated by the relative stability of the resulting nitrile and nitrile oxide. The electronic properties of the 3-methoxyphenyl group will stabilize one set of fragments over the other, thus controlling the reaction's selectivity.

The electronic influence of common substituents on an adjacent aryl ring is summarized by their Hammett constants (σ).

| Substituent | Position | Hammett Constant (σ_m) | Primary Electronic Effect | Expected Impact on Oxadiazole Ring Electron Density |

| -OCH₃ | meta | +0.12 | Inductive Withdrawal (-I) | Decrease |

| -OCH₃ | para | -0.27 | Resonance Donation (+R) | Increase |

| -NO₂ | meta | +0.71 | Inductive & Resonance Withdrawal (-I, -R) | Strong Decrease |

| -CH₃ | meta | -0.07 | Inductive Donation (+I) | Slight Increase |

| -H | - | 0.00 | Reference | Reference |

This interactive table correlates the position of a substituent on a phenyl ring with its electronic effect, as quantified by the Hammett meta-constant (σ_m), and predicts its impact on the electron density of an attached 1,2,5-oxadiazole ring.

The data clearly indicate that a methoxy group at the meta position acts as an electron-withdrawing substituent, albeit a moderate one. This contrasts sharply with its behavior at the para position, where it acts as a strong electron-donating group. This difference is crucial for predicting and explaining the reaction rates and selectivity of this compound in mechanistic studies.

Stereoelectronic Effects and Regioselectivity

Stereoelectronic effects, which pertain to the influence of the spatial arrangement of electrons on the outcome of a reaction, are crucial in understanding the reactivity of heterocyclic systems like 1,2,5-oxadiazoles. The 1,2,5-oxadiazole ring is a π-electron deficient system, which generally renders it resistant to electrophilic attack but susceptible to nucleophilic attack, particularly if a suitable leaving group is present on the ring. thieme-connect.de

In reactions involving the 1,2,5-oxadiazole ring of this compound, regioselectivity would be a key consideration in scenarios such as nucleophilic substitution on a derivative, or in cycloaddition reactions. For instance, if a leaving group were present at the 4-position of the oxadiazole ring, a nucleophile would preferentially attack this position. The regioselectivity of such an attack would be primarily dictated by the inherent electronics of the 1,2,5-oxadiazole ring rather than the stereoelectronic influence of the distant methoxyphenyl group.

The planarity of the 1,2,5-oxadiazole ring ensures that substituents attached to it can effectively participate in π-conjugation. The orientation of the 3-methoxyphenyl group relative to the oxadiazole ring can influence the extent of this conjugation, which in turn can have subtle effects on the reactivity of the system. For example, a conformation where the phenyl and oxadiazole rings are coplanar would maximize π-orbital overlap, potentially influencing the electronic properties of the entire molecule.

While specific studies on the regioselective reactions of this compound are not extensively documented, general principles of 1,2,5-oxadiazole chemistry suggest that reactions are most likely to occur at the carbon atoms of the heterocycle, especially when they are functionalized with good leaving groups. thieme-connect.de

Substituent-Directed Effects on Reactivity

The primary influence of the 3-methoxyphenyl group is on the reactions of the phenyl ring itself, directing electrophilic substitution to the positions ortho and para to the methoxy group. However, its electronic influence can also be observed in the reactivity of the oxadiazole ring. An increase in electron density on the attached phenyl ring can slightly decrease the electron-deficient character of the 1,2,5-oxadiazole ring, potentially making it less susceptible to nucleophilic attack compared to an unsubstituted phenyl analogue.

Conversely, in reactions where the 1,2,5-oxadiazole ring acts as a directing group, its electron-withdrawing nature would deactivate the phenyl ring towards electrophilic substitution.

A summary of the expected substituent effects is presented in the table below.

| Reaction Type | Influence of 3-Methoxyphenyl Group | Expected Outcome |

| Electrophilic Aromatic Substitution (on phenyl ring) | The -OCH₃ group is activating and ortho, para-directing. The 1,2,5-oxadiazole ring is deactivating. | Substitution is directed to positions 2-, 4-, and 6- of the phenyl ring. |

| Nucleophilic Aromatic Substitution (on a substituted oxadiazole ring) | The electron-donating nature of the methoxy group may slightly reduce the electrophilicity of the oxadiazole carbons. | The reaction may be slower compared to derivatives with electron-withdrawing groups on the phenyl ring. |

| Ring Cleavage Reactions | The stability of the resulting fragments would be influenced by the substituent. | The methoxyphenyl group would stabilize any cationic or radical intermediates formed upon cleavage. |

Detailed research findings on the specific quantitative effects of the 3-methoxyphenyl substituent on the reaction rates and mechanisms of this compound are limited in publicly available literature. However, the qualitative effects can be predicted based on established principles of physical organic chemistry. The interplay between the electron-donating methoxy group and the electron-withdrawing oxadiazole ring creates a molecule with distinct reactive sites, the behavior of which can be rationally understood through the lens of substituent effects.

Theoretical Applications and Advanced Chemical Biology Concepts of 3 3 Methoxyphenyl 1,2,5 Oxadiazole

Potential in Advanced Materials Science (Theoretical Aspects)

The inherent properties of the oxadiazole ring, such as its planarity, rigidity, and electron-deficient nature, make it a compelling building block for functional organic materials. nih.gov Computational chemistry provides the tools to theoretically predict and refine the performance of materials incorporating the 3-(3-Methoxyphenyl)-1,2,5-oxadiazole moiety before their physical synthesis.

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Systems (Theoretical Framework)

Theoretically, the 1,2,5-oxadiazole core is a prime candidate for use in optoelectronic systems, particularly in the electron transport layers (ETLs) of Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the oxadiazole ring facilitates efficient electron injection and transport, a critical function for balancing charge carriers and achieving high quantum efficiency in OLED devices. rsc.org The 3-methoxyphenyl (B12655295) group, an electron-donating substituent, can modulate the electronic properties of the molecule.

Computational methods, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), form the theoretical framework for evaluating such compounds. tandfonline.comresearchgate.net These methods are used to calculate key parameters that predict a material's suitability for OLED applications.

Key Theoretical Parameters for OLED Performance:

| Parameter | Theoretical Significance | Computational Method |

| HOMO-LUMO Gap | Determines the intrinsic optical and electronic properties, influencing the emission color and charge injection barriers. A wider gap is often associated with blue emission. | DFT |

| Reorganization Energy | Predicts charge transport mobility. Lower reorganization energies for holes (λh) and electrons (λe) suggest better hole and electron transport capabilities, respectively. tandfonline.comresearchgate.net | DFT |

| Ionization Potential (IP) | Correlates to the energy required to remove an electron (hole injection barrier from the anode). Lower values are desirable for efficient hole injection. tandfonline.comresearchgate.net | DFT |

| Electron Affinity (EA) | Correlates to the energy released when an electron is added (electron injection barrier from the cathode). Higher values are favorable for efficient electron injection. tandfonline.comresearchgate.net | DFT |

| Photophysical Properties | Predicts absorption and fluorescence spectra, including Stokes shift, which is the difference between the maxima of absorption and emission spectra. tandfonline.com | TD-DFT |

Through these in silico calculations, the performance of this compound can be theoretically modeled. By comparing its calculated parameters to those of known high-performance materials, its potential as an electron-transporting or emissive material in an OLED stack can be estimated without experimental synthesis. tandfonline.comresearchgate.net

Integration into Polymers and Functional Materials with Specific Properties

The theoretical integration of the this compound unit into polymer chains offers a pathway to creating functional materials with tailored properties. Oxadiazole moieties are known to enhance the thermal stability and electron-accepting capabilities of polymers when incorporated into the main or side chain. researchgate.net

From a theoretical standpoint, computational modeling can predict how this specific building block would influence the final properties of a polymer. By constructing a virtual model of a polymer chain containing the this compound unit, chemists can calculate:

Thermal Stability: The rigid, aromatic nature of the oxadiazole ring is expected to increase the polymer's degradation temperature. nih.govresearchgate.net

Electrochemical Properties: The electron-accepting character of the oxadiazole can be used to tune the polymer's band gap, making it potentially suitable for applications in organic solar cells or as a host material in phosphorescent OLEDs. researchgate.net

Conformational Geometry: Modeling can predict the planarity and packing of polymer chains, which is crucial for charge transport in thin-film devices.

The combination of the electron-accepting 1,2,5-oxadiazole core and the electron-donating 3-methoxyphenyl group creates a donor-acceptor structure. When polymerized, this could lead to materials with small band gaps and broad absorption spectra, desirable characteristics for organic photovoltaics. researchgate.net

Chemical Biology and Mechanistic Insights into Biological Interactions (Theoretical Studies Only)

Computational chemical biology provides powerful tools to predict and understand the interactions of small molecules with biological macromolecules. In silico studies allow for the high-throughput screening of virtual compounds and the detailed mechanistic investigation of their potential biological roles, guiding the rational design of new therapeutic agents.

Theoretical Modulatory Roles on Enzyme Activity (e.g., Inhibitory Mechanisms for COX, HDAC, α-Amylase, Butyrylcholinesterase)

Molecular docking and other computational techniques have been extensively used to predict the inhibitory potential of oxadiazole-containing compounds against various enzymes.

Cyclooxygenase (COX): Theoretical studies on related oxadiazole derivatives suggest they can act as selective inhibitors of COX-2, an enzyme implicated in inflammation. nih.gov Molecular docking simulations place the oxadiazole scaffold within the active site of the COX-2 enzyme. researchgate.net The predicted binding mode often involves the oxadiazole nitrogen atoms forming hydrogen bonds with key amino acid residues like Ser530 and Tyr385, while the methoxyphenyl group can fit into a hydrophobic side pocket, contributing to binding affinity and selectivity over the COX-1 isoform. orientjchem.orgnih.gov

Histone Deacetylase (HDAC): Advanced computational studies on fluorinated 1,3,4-oxadiazoles as HDAC6 inhibitors have revealed a fascinating mechanism. nih.gov Quantum and molecular mechanics (QM/MM) calculations have shown that the oxadiazole ring can undergo enzymatic hydrolysis within the HDAC6 active site. nih.gov This process transforms the parent oxadiazole into an active acylhydrazide inhibitor. nih.gov The theoretical model elucidates a two-step hydrolytic sequence, identifies all transition states and intermediates, and explains the critical role of specific substituents on the oxadiazole ring that are necessary for the hydrolysis to occur. nih.gov

Butyrylcholinesterase (BChE): For neurodegenerative conditions like Alzheimer's disease, inhibiting BChE is a therapeutic strategy. In silico studies of 1,3,4-oxadiazole (B1194373) derivatives bearing a methoxyphenyl group have demonstrated their potential as selective BChE inhibitors. researchgate.net Molecular docking and molecular dynamics simulations predict that these compounds can establish favorable interactions within the BChE active site, with the methoxyphenyl moiety playing a key role in orienting the molecule and forming hydrophobic contacts. researchgate.net

The following table summarizes theoretically predicted interactions for oxadiazole scaffolds with these enzymes, based on computational studies of various analogues.

Predicted Interactions of Oxadiazole Scaffolds with Enzyme Targets (from Docking Studies)

| Enzyme Target | Key Interacting Residues (Predicted) | Type of Interaction | Theoretical Role of Oxadiazole/Methoxyphenyl Moiety |

| COX-2 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic Interactions | Oxadiazole ring acts as a hydrogen bond acceptor. Methoxyphenyl group occupies a hydrophobic channel, enhancing selectivity. nih.govmdpi.com |

| HDAC6 | Zinc ion, D612, D705, H614 | Coordination, Hydrolysis | The oxadiazole nitrogen coordinates loosely to the active site zinc ion, positioning the ring for enzymatic hydrolysis. nih.gov |

| BChE | Trp82, Tyr332 | π-π Stacking, Hydrophobic Interactions | The oxadiazole core and the methoxyphenyl ring engage in π-π stacking and hydrophobic interactions within the enzyme's gorge. researchgate.net |

Computational Studies on Molecular Targets and Pathways

Computational studies are instrumental in identifying and validating the molecular targets of bioactive compounds. For a molecule like this compound, a typical in silico target identification workflow involves docking the molecule against a panel of known protein structures.

This process, often called reverse docking, can suggest potential targets by identifying proteins with which the molecule has a high predicted binding affinity. mdpi.com Once a potential target is identified (e.g., an enzyme like COX-2 or a receptor like VEGFR2), more detailed computational analyses are performed. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a protein target to form a stable complex. mdpi.com The output is a binding score (e.g., in kcal/mol) and a visual representation of the interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted protein-ligand complex over time (typically nanoseconds). nih.gov These simulations model the movement of atoms in the system, providing insights into the flexibility of the complex and the persistence of key binding interactions, thus validating the docking results. researchgate.net

Through these methods, computational studies have explored the interaction of oxadiazole derivatives with various targets, including topoisomerases, and kinases like EGFR and VEGFR2, providing a theoretical basis for their potential anticancer activity. mdpi.comiiarjournals.org

In Silico Approaches for Rational Design of Bioactive Oxadiazole Analogues

The ultimate goal of computational chemical biology is the rational design of novel molecules with improved potency, selectivity, and pharmacokinetic profiles. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com In silico approaches allow for the design and pre-screening of virtual libraries of this compound analogues, saving significant time and resources compared to traditional synthesis and screening. nih.govrsc.org

A typical rational design workflow is an iterative cycle:

Workflow for Rational Design of Oxadiazole Analogues

| Step | Description | Computational Tools Used |

| 1. Target Identification | Identify and validate a biological target using experimental data or reverse docking. | Molecular Docking Software (e.g., AutoDock, Glide) |

| 2. Hit Identification | A lead compound, such as this compound, is identified. Its binding mode is studied via docking. | Molecular Docking, MD Simulations |

| 3. Structure-Activity Relationship (SAR) Analysis | Analyze the docking results to understand which parts of the molecule are critical for binding (pharmacophore). | Molecular Visualization Software, Field-based analysis nih.gov |

| 4. Virtual Library Generation | Create a virtual library of new analogues by making systematic modifications to the lead compound (e.g., changing substituent positions, adding functional groups). | Cheminformatics Toolkits |

| 5. Virtual Screening | Dock the entire virtual library against the target protein to predict the binding affinity of each new analogue. | High-Throughput Virtual Screening (HTVS) |

| 6. ADMET Prediction | For the highest-scoring virtual hits, predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter for drug-like candidates. nih.gov | ADMET Prediction Software (e.g., SwissADME) |

| 7. Synthesis & Testing | The most promising candidates identified in silico are prioritized for chemical synthesis and subsequent experimental validation. | (Experimental Step) |

This in silico-driven approach allows for the intelligent optimization of the oxadiazole scaffold, guiding chemists to create analogues with a higher probability of desired biological activity. openmedicinalchemistryjournal.com

Q & A

Q. How can the presence of the N-oxide group in 1,2,5-oxadiazole derivatives be confirmed experimentally?

- Methodological Answer: The N-oxide functionality in 1,2,5-oxadiazole derivatives cannot be reliably identified via IR or H NMR alone due to overlapping signals or lack of protons. Instead, 2D-HETCOR experiments (HMQC for one-bond correlations and HMBC for long-range H-C correlations) are critical for confirming the N-oxide group. Deuterium-labeled analogues can further validate fragmentation pathways in mass spectrometry, such as distinguishing OH loss via β-H and δ-H rearrangements .

Q. What synthetic strategies are effective for introducing substituents to the 1,2,5-oxadiazole core?

- Methodological Answer: Nucleophilic displacement reactions are commonly used for modifying 1,2,5-oxadiazoles. Halogen derivatives (e.g., 3-bromo-4-R-1,2,5-oxadiazoles) are challenging to prepare, but 3-nitro-4-R-1,2,5-oxadiazoles are more accessible via oxidation of 3-amino precursors. These intermediates enable scalable synthesis of substituted derivatives for biological or materials research .

Q. How can the stability of 1,2,5-oxadiazole derivatives be assessed under experimental conditions?

- Methodological Answer: Thermal stability is evaluated using differential scanning calorimetry (DSC), while quantum mechanical computations (e.g., density functional theory, DFT) predict decomposition pathways and energetic properties. For example, DFT calculations on 2,5-dipicryl-1,3,4-oxadiazole revealed correlations between molecular packing and stability .

Advanced Research Questions

Q. How do substituent positions on 1,2,5-oxadiazole affect its performance in energetic materials?

- Methodological Answer: Substituent orientation (ortho, meta, para) and electron-withdrawing groups (e.g., nitro, azide) enhance detonation performance. Computational studies (Gaussian 03) on linked 1,2,4-/1,2,5-oxadiazole salts demonstrated superior detonation velocity (9,046 m/s) and pressure (37.4 GPa) compared to RDX. Single-crystal X-ray analysis provides structural insights into density and stability .

Q. What computational approaches are used to predict the vibrational spectra of 1,2,5-oxadiazole derivatives?

- Methodological Answer: Force field calculations (DFT, MP2, HF) compare experimental and theoretical vibrational spectra. For instance, DFT analysis of 1,2,5-oxadiazole’s vibrational modes identified key IR absorptions (e.g., 970–950 cm for N-O stretching), aiding in structural assignments .

Q. How can deuterium-labeled analogues resolve ambiguities in mass spectral fragmentation?

- Methodological Answer: Deuterium labeling distinguishes between competing fragmentation pathways. For example, mono-deuterated 3-hydroxymethyl-N-oxide-4-phenyl-1,2,5-oxadiazole confirmed CHO loss, while tetra-deuterated analogues clarified OH loss mechanisms involving N-oxide oxygen .

Q. What strategies improve the biological activity of 1,2,5-oxadiazole-based HDAC inhibitors?

- Methodological Answer: Structural optimization via sulfonyl or carboxy groups enhances binding to histone deacetylase (HDAC). Compounds like 4-(3-carboxyphenoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (81% yield) showed potent antitumor activity. Activity is validated via H/C NMR, ESI-MS, and cytotoxicity assays (IC) .

Q. How do 1,2,5-oxadiazole derivatives compare to other oxadiazole isomers in energetic applications?

- Methodological Answer: 1,2,5-Oxadiazoles (furazans) exhibit higher thermal stability than 1,3,4-oxadiazoles due to conjugation effects. For example, 5,5′-dinitramino-3,3′-azo-1,2,5-oxadiazole has a planar structure and superior oxygen balance (+3.4%), enabling higher detonation performance than 1,3,4-analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.